molecular formula C22H29N3O B3910758 4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine

4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine

Cat. No. B3910758
M. Wt: 351.5 g/mol
InChI Key: ZWXYMMBRGKNPEH-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine, also known as PBOX-15, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. PBOX-15 belongs to a class of compounds known as piperazinyl quinolines, which have been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of 4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine is not fully understood, but it is thought to involve the inhibition of DNA topoisomerase IIα, an enzyme that is involved in DNA replication and transcription. By inhibiting this enzyme, 4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine can prevent cancer cells from dividing and proliferating, leading to cell death. 4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. 4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has also been shown to inhibit the growth of bacterial and fungal pathogens, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This makes it a safer option for researchers to use in vitro and in vivo studies. However, one limitation of 4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the study of 4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine. One area of research is to investigate its potential as a combination therapy with other anti-cancer agents. Another area of research is to explore its potential as a treatment for infectious and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine and its potential for clinical use.
Conclusion:
In conclusion, 4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine is a promising small molecule with potential as a therapeutic agent for the treatment of cancer, infectious, and inflammatory diseases. Its anti-cancer properties, as well as its anti-inflammatory and anti-microbial properties, make it a versatile compound with a range of potential applications. Further studies are needed to fully understand its mechanism of action and potential for clinical use.

Scientific Research Applications

4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(4-methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been shown to have anti-inflammatory and anti-microbial properties, making it a promising candidate for the treatment of infectious and inflammatory diseases.

properties

IUPAC Name

(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-propoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-3-16-26-22-10-8-20(9-11-22)17-23-25-14-12-24(13-15-25)18-21-6-4-19(2)5-7-21/h4-11,17H,3,12-16,18H2,1-2H3/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXYMMBRGKNPEH-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylbenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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